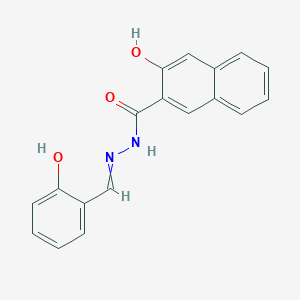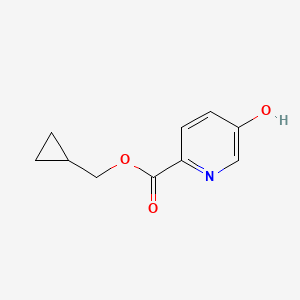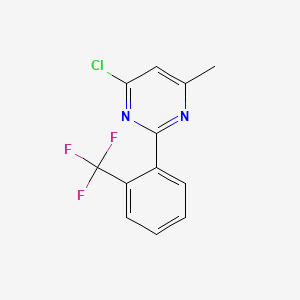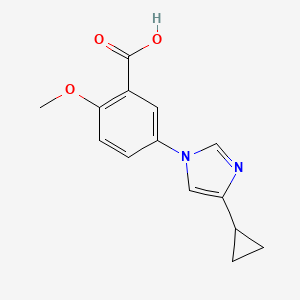
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O6 This compound is known for its unique chemical structure, which includes a cyano group, a nitrophenyl group, and a dihydroxyphenyl group
Vorbereitungsmethoden
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base, such as piperidine, and ethanol as the solvent . The reaction mixture is then heated under reflux conditions to yield the desired product. The compound can be further purified by recrystallization from ethanol .
Analyse Chemischer Reaktionen
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Wissenschaftliche Forschungsanwendungen
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of catechol derivatives.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in conditions like Parkinson’s disease . Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C12H10N2O6 |
|---|---|
Molekulargewicht |
278.22 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3 |
InChI-Schlüssel |
KZGBADQGBKGUGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

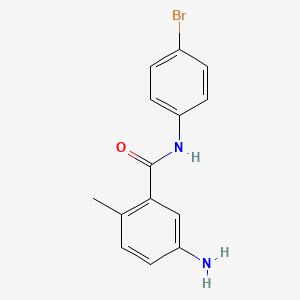
![4-{[3-(Methyl)phenyl]amino}-3-penten-2-one](/img/structure/B8280609.png)


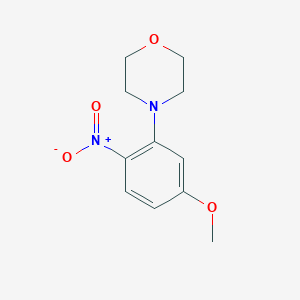

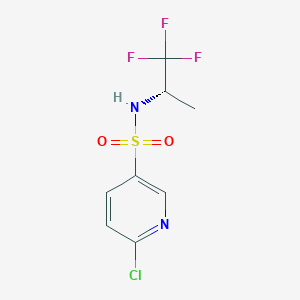
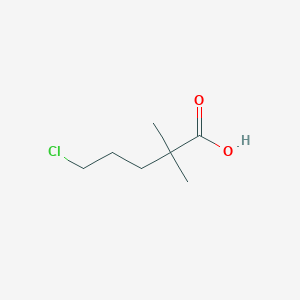
![1-[(2-Chloro-4-nitrophenyl)methyl]imidazole](/img/structure/B8280653.png)
